molecular formula C14H16ClN3O2 B8630368 2-Chloro-6-(1-(4,6-dimethoxypyrimidin-2-yl)ethyl)aniline CAS No. 874195-99-0

2-Chloro-6-(1-(4,6-dimethoxypyrimidin-2-yl)ethyl)aniline

Cat. No. B8630368
CAS No.: 874195-99-0
M. Wt: 293.75 g/mol
InChI Key: QRPHWGFRXSRMPB-UHFFFAOYSA-N
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Patent
US08008484B2

Procedure details

To a solution of 2-{1-methylthio-1-(2-amino-3-chlorophenyl)ethyl}-4,6-dimethoxypyrimidine 3 g (8.8 mmol) in 100 ml methanol, nickel (II) chloride hexahydrate 4.2 g (17.7 mmol) was added at 0° C. and the mixture was stirred for 30 minutes. Then, at the same temperature, sodium borohydride 1.35 g (35 mmol) was added little by little thereto. The solution was stirred at room temperature for 1 hour and then the solvent was distilled off. 2N-hydrochloric acid was added to the residue and then 28% aqueous ammonia was added and the mixture was extracted with ethyl acetate. The organic layer washed with an aqueous solution of sodium hydroxide and the solvent was distilled off. After washing with hexane, the deposited crystals were filtered to obtain 2-{1-(2-amino-3-chlorophenyl)ethyl}-4,6-dimethoxypyrimidine 2.12 g (82%).
Name
2-{1-methylthio-1-(2-amino-3-chlorophenyl)ethyl}-4,6-dimethoxypyrimidine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
nickel (II) chloride hexahydrate
Quantity
4.2 g
Type
catalyst
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS[C:3]([C:13]1[N:18]=[C:17]([O:19][CH3:20])[CH:16]=[C:15]([O:21][CH3:22])[N:14]=1)([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:6]=1[NH2:12])[CH3:4].[BH4-].[Na+]>CO.O.O.O.O.O.O.[Ni](Cl)Cl>[NH2:12][C:6]1[C:7]([Cl:11])=[CH:8][CH:9]=[CH:10][C:5]=1[CH:3]([C:13]1[N:14]=[C:15]([O:21][CH3:22])[CH:16]=[C:17]([O:19][CH3:20])[N:18]=1)[CH3:4] |f:1.2,4.5.6.7.8.9.10|

Inputs

Step One
Name
2-{1-methylthio-1-(2-amino-3-chlorophenyl)ethyl}-4,6-dimethoxypyrimidine
Quantity
3 g
Type
reactant
Smiles
CSC(C)(C1=C(C(=CC=C1)Cl)N)C1=NC(=CC(=N1)OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
nickel (II) chloride hexahydrate
Quantity
4.2 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl
Step Two
Name
Quantity
1.35 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
2N-hydrochloric acid was added to the residue
ADDITION
Type
ADDITION
Details
28% aqueous ammonia was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer washed with an aqueous solution of sodium hydroxide
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
WASH
Type
WASH
Details
After washing with hexane
FILTRATION
Type
FILTRATION
Details
the deposited crystals were filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C=CC=C1Cl)C(C)C1=NC(=CC(=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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